Pyrimidin-2-ol sulfate

Catalog No.
S3482664
CAS No.
90010-00-7
M.F
C4H6N2O5S
M. Wt
194.17 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidin-2-ol sulfate

CAS Number

90010-00-7

Product Name

Pyrimidin-2-ol sulfate

IUPAC Name

1H-pyrimidin-2-one;sulfuric acid

Molecular Formula

C4H6N2O5S

Molecular Weight

194.17 g/mol

InChI

InChI=1S/C4H4N2O.H2O4S/c7-4-5-2-1-3-6-4;1-5(2,3)4/h1-3H,(H,5,6,7);(H2,1,2,3,4)

InChI Key

QTZMLFSKRZITIU-UHFFFAOYSA-N

SMILES

C1=CNC(=O)N=C1.OS(=O)(=O)O

Canonical SMILES

C1=CNC(=O)N=C1.OS(=O)(=O)O

The exact mass of the compound Pyrimidin-2-ol sulfate is 193.99974247 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrimidin-2-ol sulfate (CAS 90010-00-7) is the sulfate salt of 2-hydroxypyrimidine, a fundamental heterocyclic organic compound. This salt form is typically a crystalline solid that is soluble in water and stable under acidic conditions. It primarily serves as a key, isolatable intermediate in the multi-step synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other bioactive pyrimidine derivatives. Its utility stems from the pyrimidine core, which is a foundational structure in numerous biologically active molecules, including nucleobases.

While 2-hydroxypyrimidine (the free base) and its hydrochloride salt are structurally similar, they are not directly interchangeable with the sulfate salt in established synthesis workflows without significant process re-validation. The choice of the sulfate form is often a deliberate decision rooted in process chemistry, particularly for large-scale syntheses of purines and related derivatives. Factors such as precursor stability during storage and handling, consistent solubility in acidic reaction media, and established purification protocols make the sulfate salt a distinct procurement item. Substituting with the free base or another salt would require re-optimizing reaction conditions, pH adjustments, and downstream purification steps, potentially impacting yield, purity, and overall process economics.

Precursor Suitability: Established Role as a Stable Intermediate in Guanine Synthesis

Patented industrial processes for the chemical synthesis of guanine, a critical component of nucleic acids and various antiviral drugs, explicitly specify the use of pyrimidine sulfate salts as the key starting material. For instance, the synthesis of guanine frequently proceeds through the intermediate 2,4,5-triamino-6-hydroxypyrimidine sulfate. This demonstrates a class-level preference for the sulfate salt in demanding, high-stakes synthetic routes where precursor stability and predictable reactivity are paramount. The free base or other salts are not specified, indicating the sulfate form is the established, process-validated choice.

Evidence DimensionPrecursor selection in industrial synthesis patents
Target Compound DataSpecified as the preferred and primary starting material for multi-step synthesis of purines like guanine.
Comparator Or Baseline2-hydroxypyrimidine (free base) or other salts are not mentioned as the primary precursor in these established industrial methods.
Quantified DifferenceQualitative but definitive: The sulfate form is the documented choice in multiple patents for producing high-purity, high-yield final products.
ConditionsIndustrial-scale synthesis of guanine via the Traube synthesis pathway or similar methods.

For a buyer involved in multi-step synthesis, procuring the specific sulfate form avoids the significant time and cost of re-developing and validating a process with a different, non-standard precursor.

Process Handling and Stability: Suitability for Acid-Catalyzed Reactions and Isolation

The sulfate form of pyrimidine derivatives provides enhanced stability, particularly for storage and handling, as evidenced by its use in demanding reaction conditions. A Japanese patent notes that the sulfate salt of a related triaminohydroxypyrimidine is the preferred raw material for guanine synthesis but can exhibit coloration if exposed to air for extended periods, implying it is the most stable available form for managing this sensitivity. Furthermore, its inherent nature as a salt of a strong acid makes it highly compatible with subsequent acid-catalyzed cyclization reactions, such as those using formic acid in the Traube synthesis, without requiring additional pH adjustment upfront. This simplifies the reaction setup and improves process control compared to starting with a free base.

Evidence DimensionChemical stability and process compatibility
Target Compound DataDescribed as stable for storage and directly usable in acidic reaction media for purine synthesis.
Comparator Or Baseline2-hydroxypyrimidine (free base) would require salt formation in situ, adding a step and potentially introducing variability.
Quantified DifferenceNot directly quantified, but process descriptions in patents imply a significant handling and stability advantage that justifies its selection.
ConditionsStorage and use in multi-step chemical synthesis involving acidic reagents.

Procuring the sulfate salt can lead to more reproducible results, simplified reaction procedures, and potentially longer shelf-life, reducing batch-to-batch variability and material waste.

Precursor for Purine Synthesis in Pharmaceutical R&D

This compound is the right choice for research and process development teams synthesizing guanine, adenine, or their analogues via the Traube synthesis. Its use as a stable, well-documented sulfate salt intermediate minimizes process variability and aligns with established industrial methods, ensuring a more direct and scalable pathway to the final active pharmaceutical ingredient.

Development of Novel Pyrimidine-Based Bioactive Molecules

In medicinal chemistry programs targeting novel pyrimidine derivatives, using the sulfate salt provides a reliable and process-friendly starting point. Its stability and compatibility with acidic reaction conditions are advantageous for reactions involving amination, nitrosation, and cyclization, allowing for the consistent production of downstream intermediates for screening and development.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

193.99974247 g/mol

Monoisotopic Mass

193.99974247 g/mol

Heavy Atom Count

12

Dates

Last modified: 07-26-2023

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